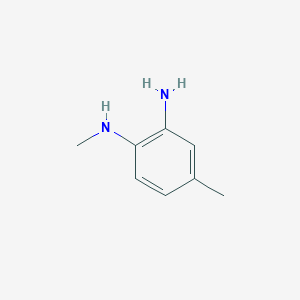

N1,4-Dimethylbenzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1,4-Dimethylbenzene-1,2-diamine, also known as 1,4-Benzenediamine, N,N-dimethyl-, is a chemical compound with the formula C8H12N2 . It appears as a colorless to light yellow liquid .

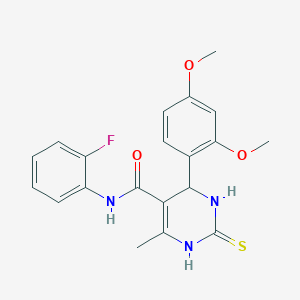

Molecular Structure Analysis

The molecular structure of N1,4-Dimethylbenzene-1,2-diamine consists of a benzene ring with two amine groups (NH2) and two methyl groups (CH3) attached . The molecular weight of the compound is 136.194 Da .Physical And Chemical Properties Analysis

N1,4-Dimethylbenzene-1,2-diamine has a molecular weight of 136.19 . It’s a weak base with a pKa of 8.30 . The compound is soluble in water, ethanol, and acetone, but insoluble in hexane and diethyl ether.科学的研究の応用

Synthesis and Characteristics of Electrochromic Materials

N1,4-Dimethylbenzene-1,2-diamine has been utilized in the synthesis of novel electrochromic poly(ether sulfone)s, displaying desirable properties like solubility in common organic solvents, the ability to form tough films, and good thermal stability (Huang, Kung, Shao, & Liou, 2021).

Kinetics in Oxidation and Ignition Processes

Research involving 1,2-Dimethylbenzene, a closely related compound, has provided insights into the kinetics of oxidation and ignition, useful in understanding the chemical behavior of such compounds in various conditions (Gaïl, Dagaut, Black, & Simmie, 2008).

Formation of Cocrystals and Salts

Studies have shown the formation of hydrated cocrystals and salts involving N1,4-Dimethylbenzene-1,2-diamine, indicating its potential in crystal engineering and molecular complex formation (Ng, 2009).

Gas Separation Applications

N1,4-Dimethylbenzene-1,2-diamine has been used in the fabrication of poly(ether imide)s thin films for gas separation, showcasing properties like high thermal stability, flexibility, and excellent mechanical properties (Dinari, Ahmadizadegan, & Asadi, 2015).

Cross-Coupling Reactions in Organic Chemistry

The compound has been employed as an effective ligand in metal-catalyzed cross-couplings, significantly contributing to the development of new methods in organic synthesis (Saito & Fu, 2007).

Mechanistic Insight in Palladium-Mediated Reactions

Research involving N1,4-Dimethylbenzene-1,2-diamine has provided valuable insights into the mechanism of palladium-mediated reactions, important for understanding complex chemical processes (Kinzhalov, Starova, & Boyarskiy, 2017).

Development of Macrocyclic Compounds

N1,4-Dimethylbenzene-1,2-diamine has been used in synthesizing N-substituted macroheterocycles, expanding the scope of heterocyclic chemistry (Voronkov, Knutov, Butin, & Bannikova, 1981).

Metal-Catalyzed Diamination Reactions

The compound is integral in metal-catalyzed diamination reactions, crucial for synthesizing natural products and pharmaceutical agents (Cardona & Goti, 2009).

Zinc Complexes and Coordination Chemistry

Structural studies of zinc complexes with N1,4-Dimethylbenzene-1,2-diamine ligands contribute significantly to coordination chemistry and crystallography (Zick & Geiger, 2016).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that this compound is used in the synthesis of hybrid nanoflowers, which have shown cytotoxic effects on a549 and mcf7 cell lines .

Mode of Action

It is known that when 1,2-phenylenediamine and n1-phenylbenzene-1,2-diamine are converted into hybrid nanoflowers, they exhibit cytotoxic effects on certain cell lines .

Result of Action

It is known that the compound exhibits cytotoxic effects on certain cell lines when used in the synthesis of hybrid nanoflowers .

特性

IUPAC Name |

1-N,4-dimethylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICDAKOKYPOJPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2601403.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2601407.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2601412.png)

![2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride](/img/structure/B2601415.png)

![N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2601416.png)

![N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2601417.png)

![4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2601418.png)

![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601423.png)